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Introduction
Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), also known as

Herpesvirus Entry Mediator (HVEM) and CD270, is a multifaceted cell surface receptor with a

pivotal role in the regulation of the immune system. The colloquial term "TRAP-14" likely refers

to this protein, given its membership in the TNF receptor superfamily and its association with

TNF Receptor-Associated Factors (TRAFs). This technical guide provides a comprehensive

overview of the core biological functions of TNFRSF14/HVEM, its intricate signaling networks,

and its implications in health and disease. The information presented herein is intended to

serve as a valuable resource for researchers, scientists, and professionals involved in drug

development.

Core Biological Functions of TNFRSF14/HVEM
TNFRSF14/HVEM is a type I transmembrane glycoprotein that acts as a molecular switch,

capable of delivering both co-stimulatory and co-inhibitory signals to immune cells. This dual

functionality is dictated by the specific ligand it engages. Its expression is prominent on various

immune cells, including T cells, B cells, natural killer (NK) cells, and dendritic cells (DCs), as

well as on non-hematopoietic cells like epithelial and stromal cells.

The primary functions of TNFRSF14/HVEM include:
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Modulation of T-cell activation: TNFRSF14/HVEM can either enhance or suppress T-cell

responses. Interaction with ligands such as LIGHT (TNFSF14) and Lymphotoxin-alpha (LTα)

delivers a co-stimulatory signal, promoting T-cell proliferation, cytokine production, and

survival. Conversely, binding to B and T Lymphocyte Attenuator (BTLA) and CD160 transmits

an inhibitory signal, dampening T-cell activation.[1][2]

Regulation of innate immunity: TNFRSF14/HVEM signaling is crucial for the function of

innate immune cells. For instance, its engagement on NK cells can enhance their cytotoxic

activity and interferon-gamma (IFN-γ) production.[3]

Viral entry: As its name suggests, HVEM was first identified as a cellular receptor for the

herpes simplex virus (HSV) glycoprotein D (gD), mediating viral entry into host cells.[4][5]

Role in lymphoid tissue organogenesis: The interaction between LIGHT and its receptors,

including HVEM, is involved in the development and maintenance of secondary lymphoid

organs.[3]

Involvement in disease pathogenesis: Dysregulation of TNFRSF14/HVEM signaling is

implicated in a range of diseases, including autoimmune disorders, infectious diseases, and

cancer.[6][7] In many cancers, altered expression of HVEM is associated with prognosis and

immune evasion.[8]

The TNFRSF14/HVEM Signaling Network
The functional diversity of TNFRSF14/HVEM stems from its ability to interact with multiple

ligands from two distinct protein superfamilies: the TNF superfamily and the Immunoglobulin

(Ig) superfamily.

Ligands of TNFRSF14/HVEM:
LIGHT (TNFSF14): A type II transmembrane protein that acts as a primary co-stimulatory

ligand for HVEM. The LIGHT-HVEM interaction promotes a pro-inflammatory response.[3]

Lymphotoxin-alpha (LTα): A secreted cytokine that can also bind to HVEM and deliver co-

stimulatory signals.[2]
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B and T Lymphocyte Attenuator (BTLA): A type I transmembrane protein and a member of

the Ig superfamily that acts as a co-inhibitory ligand for HVEM. The HVEM-BTLA interaction

is crucial for maintaining immune homeostasis.

CD160: A GPI-anchored protein and another Ig superfamily member that functions as a co-

inhibitory ligand for HVEM on T cells but can have activating functions on NK cells.[9]

Herpes Simplex Virus glycoprotein D (gD): A viral envelope protein that binds to HVEM to

facilitate viral entry.[10]

Downstream Signaling Pathways:
Upon ligand binding, TNFRSF14/HVEM recruits TNF Receptor-Associated Factor (TRAF)

adapter proteins to its cytoplasmic tail. This initiates downstream signaling cascades, primarily

leading to the activation of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)

transcription factors.

The cytoplasmic domain of HVEM directly binds to TRAF1, TRAF2, TRAF3, and TRAF5.[6] The

recruitment of TRAF2 and TRAF5 is particularly important for the activation of the canonical

NF-κB pathway, which promotes the expression of genes involved in cell survival, inflammation,

and immune responses.[6] The activation of the JNK/AP-1 pathway also contributes to these

cellular outcomes.[6]
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Ligands

Receptor

Downstream Signaling

Cellular Response

LIGHT (TNFSF14)

TNFRSF14/HVEM

LTα BTLA

Inhibition of T-cell Activation

CD160HSV gD

TRAF1, 2, 3, 5

NF-κB Activation AP-1 Activation

Cell ProliferationCell Survival Cytokine Production
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Quantitative Data
Table 1: Binding Affinities of TNFRSF14/HVEM with its
Ligands
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Ligand
Binding Affinity
(Kd)

Method Reference

LIGHT (TNFSF14) ~1.5 nM
Surface Plasmon

Resonance
[11]

BTLA ~1-4 µM
Surface Plasmon

Resonance
[11]

CD160
Modest affinity

(weaker than BTLA)

Crystallography and

cell-based assays
[9]

HSV gD (wild-type)
Lowest affinity among

natural ligands
Competition assays [5]

HSV gD (Δ290-299t

mutant)

Enhanced binding

compared to wild-type
Competition assays [12]

Note: Kd values can vary depending on the experimental conditions and techniques used.

Table 2: Expression of TNFRSF14/HVEM in Human
Tissues and Cells
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Tissue/Cell Type
mRNA Expression
Level

Protein Expression
Level

Reference

Spleen High High [6][13]

Lymph Node High High [6][13]

Thymus High Moderate [6][13]

Peripheral Blood T-

cells
Moderate High [14]

Peripheral Blood B-

cells
Moderate High [14]

Monocytes Moderate High [14]

Lungs High Moderate [6]

Bone Marrow Weak Low [6]

Brain Not detected Not detected [6]

Liver Not detected Not detected [6]

Expression levels are qualitative summaries from the cited sources.

Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify
TNFRSF14/HVEM Interacting Proteins
This protocol describes a general workflow for the co-immunoprecipitation of a membrane-

bound protein like TNFRSF14/HVEM.

1. Cell Lysis:

Culture cells expressing the protein of interest to ~80-90% confluency.

Wash cells with ice-cold PBS.
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Lyse the cells on ice using a non-denaturing lysis buffer containing a mild detergent (e.g., 1%

Triton X-100 or NP-40) and protease/phosphatase inhibitors. The choice of detergent is

critical for maintaining protein-protein interactions.[15][16]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet

cellular debris.

Transfer the supernatant (cleared lysate) to a new tube.

2. Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1-2 hours

at 4°C to reduce non-specific binding.

Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

Add the primary antibody specific for TNFRSF14/HVEM to the pre-cleared lysate. The

optimal antibody concentration should be determined empirically.

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C to capture

the antibody-antigen complexes.

3. Washing and Elution:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound

proteins.

After the final wash, aspirate all the supernatant.

Elute the protein complexes from the beads by adding 1X SDS-PAGE sample buffer and

boiling for 5-10 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.researchgate.net/publication/279163474_Co-Immunoprecipitation_of_Membrane-Bound_Receptors
https://www.creative-proteomics.com/resource/co-ip-protocol-how-to-conduct-a-co-ip.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Analysis:

Separate the eluted proteins by SDS-PAGE.

Analyze the interacting proteins by Western blotting using antibodies specific to the

suspected interacting partners or by mass spectrometry for unbiased identification.
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NF-κB Luciferase Reporter Assay to Measure
TNFRSF14/HVEM Signaling
This assay quantifies the activation of the NF-κB signaling pathway downstream of

TNFRSF14/HVEM engagement.[17][18]

1. Cell Culture and Transfection:

Seed cells (e.g., HEK293T or Jurkat) in a 96-well plate.

Co-transfect the cells with an expression vector for human TNFRSF14/HVEM and a

luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase

gene. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

2. Stimulation:

24-48 hours post-transfection, stimulate the cells with a known TNFRSF14/HVEM ligand

(e.g., recombinant human LIGHT/TNFSF14) at various concentrations. Include an

unstimulated control.

Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and

luciferase expression.

3. Cell Lysis and Luciferase Assay:

Wash the cells with PBS.

Lyse the cells using a passive lysis buffer.

Transfer the cell lysate to an opaque 96-well plate.

Add the luciferase assay substrate to the lysate.

Immediately measure the luminescence using a luminometer. If a dual-luciferase system is

used, subsequently add the Renilla luciferase substrate and measure its luminescence.

4. Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of

the stimulated samples by that of the unstimulated control.

Chromatin Immunoprecipitation (ChIP) for NF-κB Target
Genes
ChIP is used to determine if NF-κB directly binds to the promoter regions of its target genes

following TNFRSF14/HVEM stimulation.[4]

1. Cross-linking and Chromatin Preparation:

Stimulate cells expressing TNFRSF14/HVEM with a ligand (e.g., LIGHT) to activate NF-κB.

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture

medium and incubating for a short period (e.g., 10 minutes) at room temperature.

Quench the cross-linking reaction with glycine.

Harvest and lyse the cells to isolate the nuclei.

Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the pre-cleared chromatin with an antibody specific for an NF-κB subunit (e.g.,

p65/RelA) overnight at 4°C. Include a negative control with a non-specific IgG.

Add protein A/G beads to capture the antibody-chromatin complexes.

3. Washing and Elution:

Wash the beads extensively to remove non-specifically bound chromatin.

Elute the chromatin from the beads.
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4. Reverse Cross-linking and DNA Purification:

Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt

concentration.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

5. Analysis:

Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by

quantitative PCR (qPCR) using primers specific for the promoter of a known NF-κB target

gene (e.g., IκBα, IL-6).

Analyze the results as a percentage of the input DNA.

Conclusion
TNFRSF14/HVEM is a critical regulator of immune responses, with a complex and context-

dependent biological function. Its ability to interact with a diverse set of ligands allows it to fine-

tune both innate and adaptive immunity. The intricate signaling network governed by

TNFRSF14/HVEM presents numerous opportunities for therapeutic intervention in a wide array

of diseases, from cancer to autoimmune disorders. A thorough understanding of its molecular

mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for

the development of novel and effective therapies targeting this versatile receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165488?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

